Fmoc-achpa

Vue d'ensemble

Description

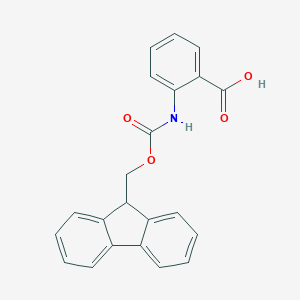

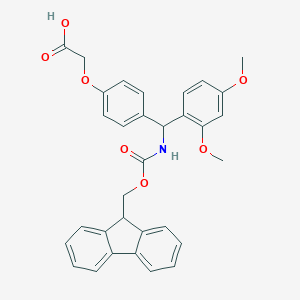

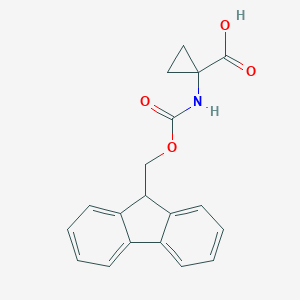

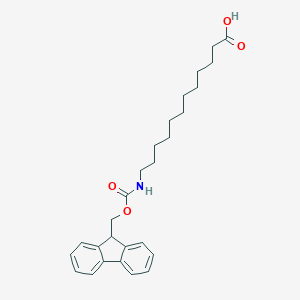

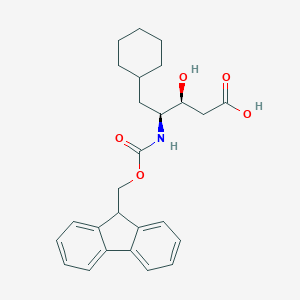

Fmoc-achpa is a compound that falls under the category of Fmoc-protected amino acids . The Fmoc group, or fluorenylmethyloxycarbonyl group, is a base-labile protecting group used in organic synthesis . The molecular formula of Fmoc-achpa is C26H31NO5 .

Synthesis Analysis

Fmoc-protected single amino acids have attracted great interest due to their ease of synthesis and applications as functional materials . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The synthesis process involves the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications .Molecular Structure Analysis

The molecular structure of Fmoc-achpa is influenced by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes building block association . The degree of parallel Fmoc alignment is substantially higher in certain conditions, indicating the ability to form well-defined crystalline structures through uniform parallel Fmoc stacking .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The Fmoc group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-achpa are influenced by the Fmoc group’s inherent hydrophobicity and aromaticity . These properties facilitate the self-assembly of Fmoc-achpa into various structures with unique properties, serving as excellent bio-organic scaffolds for diverse applications .Applications De Recherche Scientifique

1. Self-Supporting Hydrogels for Biomedical Applications

- Application Summary : Fmoc-derivatized cationic hexapeptides are used to create peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

- Methods of Application : The peptides self-assemble and gel in aqueous solution. The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel .

- Results or Outcomes : Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

2. Fmoc-Diphenylalanine Hydrogels

- Application Summary : Fmoc-Diphenylalanine is used to create hydrogels. These hydrogels are tri-dimensional materials with a non-Newtonian flow behavior formed by networks able to encapsulate high amounts of water or other biological fluids .

- Methods of Application : The behavior of this peptide fragment and its structural and macroscopic architecture is deeply affected by the preparation method and by the experimental conditions used to generate the supramolecular material .

- Results or Outcomes : The final material obtained is deeply dependent on the preparation method .

3. Bioprinting Applications

- Application Summary : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, was proposed as a scaffold for bioprinting applications .

- Methods of Application : The peptides self-assemble and gel in aqueous solution. The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel .

- Results or Outcomes : Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

4. Fabrication of Functional Materials

- Application Summary : Fmoc-modified amino acids and short peptides are used as simple bio-inspired building blocks for the fabrication of functional materials .

- Methods of Application : The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks .

- Results or Outcomes : The properties and applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic and antibiotic properties are subsequently summarized .

5. Drug Carrier

- Application Summary : Fmoc-K (Fmoc) has been studied for its potential as a drug carrier .

- Methods of Application : The advantages of Fmoc-K (Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability .

- Results or Outcomes : It has been found to have dye removal properties, cell viability to the selected cell type, and as a drug carrier .

6. Enhancing Antibacterial Activity

- Application Summary : Fmoc-3F-Phe amino acid hydrogels were used to encapsulate essential oils, Zanthoxylum armatum and Cinnamomum camphora, in its system and allowing sustained-release of these oils onto bacterial assays for probing enhanced antibacterial properties of the oils by prolonging its efficacy through controlled-release mechanism .

- Methods of Application : The encapsulation of such volatile oil in the hydrogel allowed it to show antibacterial effect on BS and ML thus showcasing the application of lmw hydrogelator such as of Fmoc-3F-Phe to encapsulate volatile oils and thus enhance its antibacterial property via controlled-release of the oil from its system .

Safety And Hazards

Orientations Futures

The self-assembly of Fmoc-achpa has great potential for the design of distinct micro/nanostructures through a bottom-up approach . The development of more efficient syntheses of Fmoc-protected amino acids is a future direction in this field . The Fmoc group’s many beneficial attributes allow for very rapid and highly efficient synthesis of peptides, making it a valuable resource for research in the post-genomic world .

Propriétés

IUPAC Name |

(3S,4S)-5-cyclohexyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO5/c28-24(15-25(29)30)23(14-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-24,28H,1-3,8-9,14-16H2,(H,27,31)(H,29,30)/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQQMWZNOTYXHU-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-achpa | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

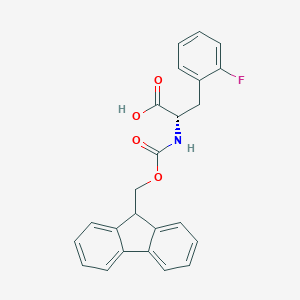

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B557937.png)